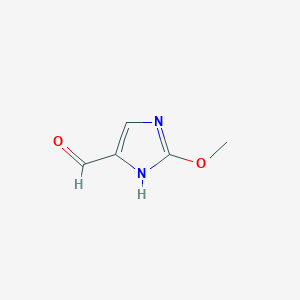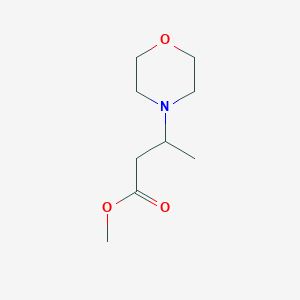![molecular formula C9H7NOS B15053886 3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
3-Aminobenzo[b]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Formation of 3-aminobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-aminobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminobenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: It is utilized in the production of organic semiconductors and materials with electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Aminobenzo[b]thiophene-2-carbaldehyde in various applications involves its ability to interact with specific molecular targets. For instance, in the development of fluorescent sensors, the compound forms complexes with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These interactions result in measurable changes in fluorescence, allowing for the detection and quantification of metal ions.
Comparación Con Compuestos Similares
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- 3-Aminobenzo[b]thiophene-2-carbohydrazide
Comparison: 3-Aminobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl and methyl esters of 3-aminobenzo[b]thiophene-2-carboxylate primarily undergo reactions involving ester functionalities, while the aldehyde group in this compound provides additional reactivity for oxidation and reduction reactions .
Propiedades
Fórmula molecular |
C9H7NOS |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
3-amino-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
Clave InChI |
VDWYVLSWYYCKPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
![N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053819.png)

![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)





![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)



